molecular formula C10H10O2 B8816487 3-Buten-2-one, 4-(4-hydroxyphenyl)-

3-Buten-2-one, 4-(4-hydroxyphenyl)-

Cat. No.: B8816487
M. Wt: 162.18 g/mol
InChI Key: OCNIKEFATSKIBE-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(4-hydroxyphenyl)-, also known as 4-hydroxybenzylideneacetone, is an organic compound with the molecular formula C10H10O2. It is a phenylbutanoid, a class of compounds known for their aromatic properties. This compound is notable for its presence in various natural products and its applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be achieved through the crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone. This reaction produces an adduct, which is then hydrogenated over rhodium on alumina to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar aldol condensation reactions, followed by catalytic hydrogenation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-hydroxyphenyl)butanoic acid.

    Reduction: 4-(4-hydroxyphenyl)-2-butanone.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)-2-butanone:

    4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one:

Uniqueness

3-Buten-2-one, 4-(4-hydroxyphenyl)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to undergo aldol condensation and subsequent hydrogenation makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(4-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3

InChI Key

OCNIKEFATSKIBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (10 g, 82 mmol) was dissolved in 28 ml of 10% sodium hydroxide aqueous solution, then acetone (20 ml) and 10% sodium hydroxide aqueous solution (40 ml) was added under stirring, and the reaction mixture was stirred for 6 hr at room temperature. separated solid diluted with water until all separated solid dissolved. The reaction mixture was neutralized with hydrochloric acid to pH=7.0. The precipitated solid was collected by filtration and washed with water and ethanol successively. The crude product was recrystallized from ethanol to give 9.3 g of a pale yellow solid, mp: 104-105° C., yield: 70.4%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
70.4%

Synthesis routes and methods II

Procedure details

It has also been disclosed that 4-hydroxy-benzaldehyde can be condensed with acetone to give 4-hydroxy-benzalacetone, which is then hydrogenated to 4-(4-hydroxy-phenyl)-butan-2-one (cf. J. Am. Chem. Soc. 70 (1948), 3360). The 4-hydroxy-benzaldehyde required as the starting compound for this two-stage process is, however, difficult to prepare and therefore very expensive. Furthermore, the overall yield of 1-(4-hydroxy-phenyl)-butan-3-one obtained by this process is unsatisfactory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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